1-(4-(4-Fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile
CAS No.:
Cat. No.: VC20358208
Molecular Formula: C13H10FN3
Molecular Weight: 227.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10FN3 |
|---|---|
| Molecular Weight | 227.24 g/mol |
| IUPAC Name | 1-[4-(4-fluorophenyl)imidazol-1-yl]cyclopropane-1-carbonitrile |
| Standard InChI | InChI=1S/C13H10FN3/c14-11-3-1-10(2-4-11)12-7-17(9-16-12)13(8-15)5-6-13/h1-4,7,9H,5-6H2 |
| Standard InChI Key | IBJSKGDSXXILMQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C#N)N2C=C(N=C2)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[4-(4-fluorophenyl)-1H-imidazol-1-yl]cyclopropane-1-carbonitrile, delineates its core structure: a cyclopropane ring (C3H4) bonded to a nitrile (-C≡N) group and a 1H-imidazole moiety substituted at the 4-position with a 4-fluorophenyl ring. The imidazole ring’s nitrogen atoms at positions 1 and 3 create a heteroaromatic system, while the fluorophenyl group introduces electronegativity and steric bulk. The cyclopropane’s strain and the nitrile’s polarity contribute to unique reactivity and solubility profiles.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C13H9FN3 |
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | 1-[4-(4-fluorophenyl)imidazol-1-yl]cyclopropane-1-carbonitrile |
| Canonical SMILES | C1CC1(C#N)N2C=NC(=C2)C3=CC=C(C=C3)F |
| Topological Polar Surface Area | 54.3 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| cLogP | 2.8 (estimated) |
The nitrile group (-C≡N) enhances dipole interactions, while the fluorophenyl moiety increases lipophilicity (cLogP ≈ 2.8), suggesting moderate membrane permeability. The polar surface area (54.3 Ų) indicates potential for moderate aqueous solubility, though experimental data remain limited.
Synthesis and Structural Modification
Structural Analogues and SAR Insights
Structure-activity relationship (SAR) studies of similar compounds reveal critical pharmacophoric elements:
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Fluorophenyl Group: Enhances binding to hydrophobic enzyme pockets and improves metabolic stability by resisting oxidative degradation .
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Cyclopropane-Nitrile Motif: The strained cyclopropane increases rigidity, potentially improving target selectivity, while the nitrile serves as a hydrogen bond acceptor or participates in covalent interactions with cysteine residues .
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Imidazole Core: Facilitates π-π stacking and coordination with metal ions in biological targets.
In a study of MenA inhibitors , piperidine-linked imidazole derivatives demonstrated IC50 values of 13–22 μM against Mycobacterium tuberculosis, with structural optimizations (e.g., methyl or isopropyl substitutions) improving pharmacokinetics. Although the target compound lacks a piperidine group, its nitrile-cyclopropane system may similarly enhance bioavailability by reducing rotational freedom and metabolic susceptibility.
Pharmacokinetics and Drug Disposition
Metabolism and Excretion
Applications and Future Directions
Therapeutic Development
The compound’s dual functionality (nitrile electrophilicity, fluorophenyl hydrophobicity) positions it as a candidate for:
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Antitubercular Agents: Targeting MenA or other components of the electron transport chain .
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Anticancer Therapeutics: Inhibiting proteases or kinases involved in tumor proliferation.
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Antifungal Agents: Disrupting ergosterol biosynthesis pathways.
Material Science Applications
Conjugated imidazole-nitride systems exhibit luminescent properties, with potential use in organic light-emitting diodes (OLEDs). The fluorophenyl group’s electron-withdrawing nature may tune emission wavelengths.
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